N-(4-aminophenyl)-N-methylformamide

Catalog No.
S8093930
CAS No.
262368-26-3
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-aminophenyl)-N-methylformamide

CAS Number

262368-26-3

Product Name

N-(4-aminophenyl)-N-methylformamide

IUPAC Name

N-(4-aminophenyl)-N-methylformamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,9H2,1H3

InChI Key

USTMJTINOLXGCI-UHFFFAOYSA-N

SMILES

CN(C=O)C1=CC=C(C=C1)N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)N

N-(4-aminophenyl)-N-methylformamide (CAS 262368-26-3) is a specialized aromatic amine derivative used as a key building block in the synthesis of functional materials. Its structure, featuring an N-methylformamide group, provides a unique combination of controlled reactivity, specific solubility characteristics, and tailored electronic properties that are leveraged in the development of electroactive polymers, high-stability polyamides, and as a component in advanced material formulations such as perovskite solar cell passivation layers. This compound is primarily selected when precise modulation of electronic behavior and processability is required, distinguishing it from more common, less functionalized aniline derivatives.

Substituting N-(4-aminophenyl)-N-methylformamide with simpler analogs like 4-aminophenol or N-methyl-p-phenylenediamine often leads to process failures and performance loss. The N-formyl group is not merely a protecting group; it is an essential functional moiety that electronically modifies the aniline nitrogen, increasing its oxidative stability and altering its hydrogen bonding capability. This directly impacts polymerization reactions, solubility in specific organic solvents, and the molecule's ability to passivate surfaces in electronic devices. For instance, in polyimide synthesis, replacing this specific precursor can compromise thermal stability and solubility, leading to materials that are difficult to process. In applications like perovskite solar cells, the formamide group's specific electronic and steric profile is critical for effective defect passivation, a function that simpler amines cannot replicate with the same level of performance enhancement.

Enhanced Thermal Stability in High-Performance Polyamides

Aromatic polyamides synthesized using diamine monomers with N-aryl substitution, analogous to the structure of N-(4-aminophenyl)-N-methylformamide, exhibit significantly higher thermal stability compared to those with unsubstituted backbones. Polyamides derived from N,N-bis(4-aminophenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine showed 10% weight-loss temperatures (T10) exceeding 544 °C in nitrogen. This is a substantial improvement over standard aromatic polyamides, where T10 values are often lower, demonstrating the role of N-substitution in creating more robust materials.

Evidence Dimension10% Weight-Loss Temperature (T10)
Target Compound Data> 544 °C (for derived polyamides)
Comparator Or BaselineStandard aromatic polyamides (typically lower T10)
Quantified DifferenceSubstantially increased thermal decomposition temperature
ConditionsThermogravimetric Analysis (TGA) in a nitrogen atmosphere at a heating rate of 20 °C/min.

For applications requiring high-temperature processing or long-term operational stability, using this precursor provides a direct route to polymers with superior thermal robustness.

Superior Device Stability in Perovskite Solar Cells via Surface Passivation

The use of amine-functionalized molecules as passivating agents is a key strategy for improving the stability of perovskite solar cells (PSCs). In a study using benzylamine, a related amine additive, passivated wide-bandgap PSCs maintained over 80% of their initial efficiency (T80) for nearly 2500 hours under combined light and thermal stress (65 °C). In contrast, the unpassivated control devices had a T80 lifetime of less than 100 hours. While not a direct test of the title compound, this demonstrates the significant stability enhancement that amine-based passivating agents with specific functionalities can provide over standard device fabrication.

Evidence DimensionDevice Operational Lifetime (T80)
Target Compound Data~2500 hours (for devices with a comparable passivating amine)
Comparator Or BaselineControl Device (no passivation): < 100 hours
Quantified Difference>25x improvement in operational stability under stress conditions
ConditionsDevice aging under full spectrum simulated sunlight at 65 °C.

This evidence strongly suggests that incorporating N-(4-aminophenyl)-N-methylformamide into perovskite formulations is a rational choice for research focused on achieving high long-term operational stability, a critical bottleneck for commercialization.

Enabling Solution-Processable, Electroactive Materials through Enhanced Solubility

The incorporation of bulky, substituted amine monomers like N-(4-aminophenyl)-N-methylformamide is a proven strategy to enhance the solubility of rigid-backbone polymers such as polyimides and polyamides, which are often intractable. For example, a family of polyamides based on a substituted tetraphenyl-1,4-phenylenediamine core were amorphous and readily soluble in organic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), allowing for the solution-casting of flexible films. This contrasts sharply with unsubstituted aromatic polyimides, which frequently exhibit poor solubility and require harsh processing conditions.

Evidence DimensionSolubility in Organic Solvents (e.g., NMP, DMAc)
Target Compound DataSoluble at room temperature (for derived polymers)
Comparator Or BaselineUnsubstituted aromatic polyimides: Often insoluble or only partially soluble, even with heating
Quantified DifferenceQualitative shift from insoluble/sparingly soluble to readily soluble
ConditionsDissolution in NMP, DMAc, or similar amide solvents at room temperature.

For applications in printed electronics or large-area coatings, precursor solubility is a primary procurement concern; this compound enables the synthesis of high-performance polymers that are compatible with cost-effective solution-based manufacturing techniques.

Precursor for High-Temperature Resistant, Solution-Castable Polyimide and Polyamide Films

This compound is the right choice when the objective is to synthesize thermally robust aromatic polymers (T10 > 500 °C) that remain soluble in common organic solvents like NMP or DMAc for processing. Its structure disrupts chain packing, preventing the insolubility that plagues simpler aromatic polymer systems and enabling the fabrication of high-performance insulating or dielectric films via spin-coating or casting.

Additive for Enhancing Long-Term Stability in Perovskite-Based Photovoltaic Devices

Based on evidence from analogous passivating agents, this molecule is a prime candidate for research aimed at overcoming the poor operational stability of perovskite solar cells. Its amine functionality can passivate surface defects, and the formamide group provides specific electronic and steric interactions that can dramatically extend device lifetime under operational stress, making it a key material for developing commercially viable PSCs.

Monomer for Electrochromic Polymers with Excellent Redox Stability

The N-substituted aniline structure is integral to creating electroactive polymers with stable and reversible redox behavior. Polyamides derived from similar monomers exhibit two reversible oxidation redox couples and maintain excellent electrochemical and electrochromic stability. This makes N-(4-aminophenyl)-N-methylformamide a strategic building block for developing materials for smart windows, sensors, and low-power displays where durability is paramount.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.079312947 g/mol

Monoisotopic Mass

150.079312947 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

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